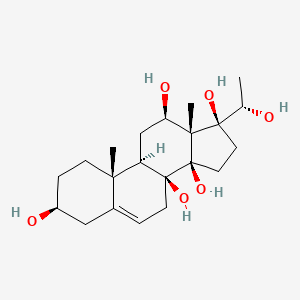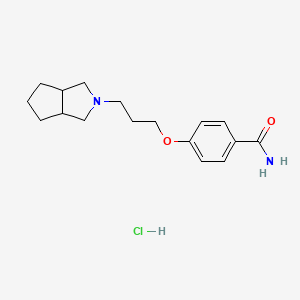
Sarcostin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarcostin is a pregnane ester glycoside isolated from the aerial parts of Stapelia variegata.
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Sarcosine has been identified as an effective natural ligand in the cobalt-catalyzed cross-coupling of Grignard reagents with allylic and vinylic bromides. The Co(II)/sarcosine catalytic system efficiently facilitates the coupling of phenyl and benzyl Grignards with alkenyl bromides, including previously challenging Co-catalyzed coupling of allylic bromides. This discovery has significant implications for the synthesis of complex organic molecules, such as the antihyperglycemic drug sitagliptin, highlighting sarcosine's utility in organic synthesis and drug development (Frlan et al., 2015).
Biomarker for Prostate Cancer
Sarcosine's role as a biomarker for prostate cancer has been extensively studied with mixed results. While initial studies suggested sarcosine in urine could be a promising tool for prostate cancer diagnostics, subsequent research has challenged these findings. Studies have shown that sarcosine levels are not significantly different between prostate cancer patients and control groups, casting doubt on its effectiveness as a diagnostic marker. However, the exploration of sarcosine and its metabolic pathways continues to contribute valuable insights into prostate cancer biology and diagnostics (Jentzmik et al., 2010).
Therapeutic Potential in Schizophrenia
Sarcosine has shown promise as a therapeutic agent for schizophrenia, functioning as a type 1 glycine transporter inhibitor to potentially improve symptoms. Meta-analyses and clinical trials have explored its efficacy and cognitive effects, indicating that sarcosine could enhance treatment outcomes for schizophrenia patients, particularly those with chronic and non-treatment-resistant forms of the disorder. These findings support the potential of sarcosine as an adjunct treatment in schizophrenia, offering a new avenue for managing this complex psychiatric condition (Chang et al., 2020).
Propiedades
Número CAS |
18607-76-6 |
|---|---|
Nombre del producto |
Sarcostin |
Fórmula molecular |
C21H34O6 |
Peso molecular |
382.49 |
Nombre IUPAC |
(3S,8S,9R,10R,12R,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol |
InChI |
InChI=1S/C21H34O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,12,14-16,22-27H,5-11H2,1-3H3/t12-,14-,15+,16+,17-,18+,19+,20-,21+/m0/s1 |
Clave InChI |
WIOBOUWMWWLZKG-WDGBXWAPSA-N |
SMILES |
CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sarcostin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)



![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)
